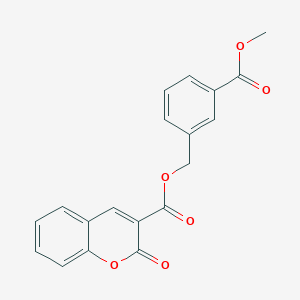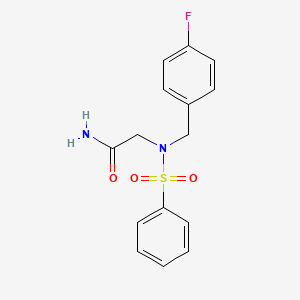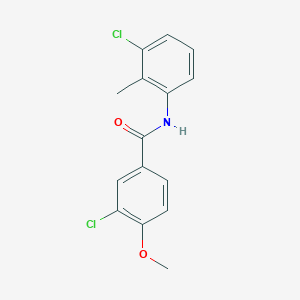
3-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound with various scientific research applications. It is a derivative of coumarin, which is a natural compound found in many plants and is known for its anticoagulant and anti-inflammatory properties. The synthesis of this compound involves several steps and requires a high level of expertise.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its potent antitumor and anti-inflammatory properties, as well as its ability to protect against oxidative stress. However, its limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate. These include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 3-(methoxycarbonyl)benzaldehyde with malonic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using acetic anhydride and sulfuric acid. The final product is obtained by esterification with ethyl chloroformate.
Scientific Research Applications
3-(Methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-17(20)14-7-4-5-12(9-14)11-24-18(21)15-10-13-6-2-3-8-16(13)25-19(15)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGNFZHLCKHLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)


![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)

![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)
![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)
